molecular formula C17H12ClNO2 B2735307 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione CAS No. 64505-54-0

2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione

Cat. No. B2735307
CAS RN: 64505-54-0
M. Wt: 297.74
InChI Key: AWIDGFZLQOKIHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” in the available sources .


Chemical Reactions Analysis

Information on the chemical reactions involving “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” is not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” are not available in the sources I have access to .

Scientific Research Applications

Antifungal and Antibacterial Applications

Research has shown that derivatives of 1,4-naphthoquinone, including compounds similar to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione, exhibit potent antifungal and antibacterial activities. For instance, a study by Tandon, Maurya, Verma, Kumar, & Shukla (2010) identified certain derivatives as having more effective antifungal activity than clinically prevalent drugs such as Fluconazole and Amphotericin-B against Trichophyton mentagraphytes.

Crystal Structure and Interactions

The structural characteristics of naphthoquinone derivatives are critical for their biological activities. Soave and Colombo (2013) discussed the intermolecular interactions, such as C-H···O and Cl···Cl, in a 2-dichloromethyl derivative of vitamin K3, closely related to the compound . These interactions play a role in determining the compound's effectiveness and potential applications (Soave & Colombo, 2013).

Synthesis and Chemical Reactions

The synthesis methods and chemical reactions involving naphthoquinone derivatives are of considerable interest. For example, Devyashina, Gornostaev, & Gatilov (2012) explored reactions leading to various derivatives, including those with similar structures to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione. These reactions are essential for developing new drugs and materials (Devyashina, Gornostaev, & Gatilov, 2012).

Photovoltaic and Electrochemical Properties

Compounds like 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione are also studied for their potential in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. For instance, Mahadik et al. (2020) synthesized thionaphthoquinone dyes from derivatives of 1,4-naphthoquinone for use in DSSCs, demonstrating the diverse applications of these compounds in renewable energy technologies (Mahadik et al., 2020).

Future Directions

The future directions of research or applications involving “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” are not available in the sources I have access to .

properties

IUPAC Name

2-chloro-3-(3-methylanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-5-4-6-11(9-10)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDGFZLQOKIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[(3-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione

CAS RN

64505-54-0
Record name 3-CHLORO-2-(3-METHYLANILINO)-1,4-NAPHTHOQUINONE
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